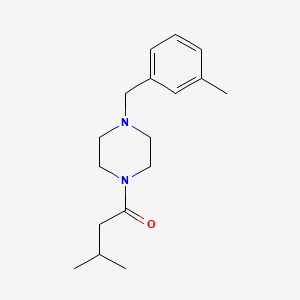
1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells and prevent the formation of beta-amyloid plaques in Alzheimer's disease. In vivo studies have shown that the compound can reduce tumor growth and improve cognitive function in animal models of disease.
実験室実験の利点と制限
The advantages of using 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments include its high potency and selectivity, which makes it an ideal candidate for drug discovery and development. However, the limitations of using the compound include its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.
将来の方向性
Several future directions for research on 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine can be identified. These include:
1. Further studies on the mechanism of action of the compound to better understand its activity against various diseases.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the safety and efficacy of the compound in human clinical trials.
4. Investigation of the potential of the compound in combination therapy with other drugs.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion
In conclusion, 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound with potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 3-methylbenzylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be further purified using column chromatography. This synthesis method has been reported in several scientific articles and has been successfully used to obtain high yields of the compound.
科学的研究の応用
1-(3-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been extensively studied for its potential applications in drug discovery and development. Several studies have reported its activity against various diseases such as cancer, Alzheimer's, and Parkinson's. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in Alzheimer's disease.
特性
IUPAC Name |
3-methyl-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-16-6-4-5-15(3)12-16/h4-6,12,14H,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJYTGUSGHCORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5933382 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

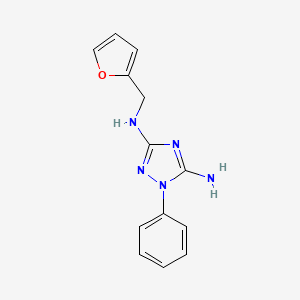
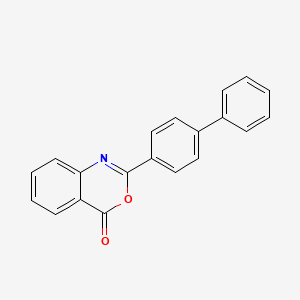
![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)

![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)

![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
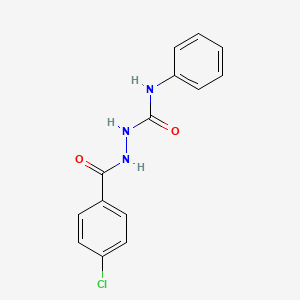
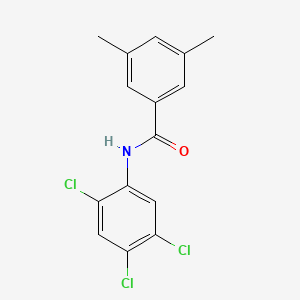
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)